

Spectroscopic Characterization of 2-(Prop-2-yn-1-yloxy)aniline: A Technical Guide

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Compound of Interest

Compound Name: **2-(Prop-2-yn-1-yloxy)aniline**

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-(Prop-2-yn-1-yloxy)aniline**, a valuable intermediate in synthetic and medicinal chemistry. The document details the methodologies for acquiring and interpreting key analytical data, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide outlines the synthetic protocol for the compound and visualizes the experimental workflow, offering a complete resource for its synthesis and characterization.

Introduction

2-(Prop-2-yn-1-yloxy)aniline is an organic molecule incorporating three key functional groups: a primary aromatic amine, an ether linkage, and a terminal alkyne. This unique combination makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The propargyl group, in particular, allows for participation in "click" chemistry reactions, such as the Huisgen cycloaddition, enabling the facile construction of triazole-containing structures. Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of **2-(Prop-2-yn-1-yloxy)aniline** for its application in further research and development.

Synthesis

The synthesis of **2-(Prop-2-yn-1-yloxy)aniline** is typically achieved through a nucleophilic substitution reaction involving 2-aminophenol and propargyl bromide.^{[1][2]} The phenolic hydroxyl group of 2-aminophenol is a better nucleophile than the aromatic amine under basic conditions, allowing for selective O-alkylation.

Experimental Protocol: Synthesis of **2-(Prop-2-yn-1-yloxy)aniline**

Materials:

- 2-Aminophenol
- Propargyl bromide (80% in toluene)
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Ethyl acetate
- Hexane
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a solution of 2-aminophenol (1.0 eq.) in anhydrous acetone, anhydrous potassium carbonate (2.0 eq.) is added.
- The resulting suspension is stirred vigorously at room temperature for 30 minutes.
- Propargyl bromide (1.2 eq.) is then added dropwise to the reaction mixture.

- The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x).
- The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **2-(Prop-2-yn-1-yloxy)aniline** as a pure product.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **2-(Prop-2-yn-1-yloxy)aniline** based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for **2-(Prop-2-yn-1-yloxy)aniline** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.90 - 6.70	m	4H	Ar-H
~ 4.70	d	2H	O-CH ₂ -C≡CH
~ 4.00	br s	2H	NH ₂
~ 2.50	t	1H	O-CH ₂ -C≡CH

Note: The broad singlet for the amine protons can be exchanged with D₂O.[3]

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-(Prop-2-yn-1-yloxy)aniline** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 146.0	C-O
~ 137.0	C-NH ₂
~ 122.0	Ar-CH
~ 119.0	Ar-CH
~ 115.0	Ar-CH
~ 112.0	Ar-CH
~ 79.0	O-CH ₂ -C≡CH
~ 76.0	O-CH ₂ -C≡CH
~ 56.0	O-CH ₂ -C≡CH

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Spectroscopic Data for **2-(Prop-2-yn-1-yloxy)aniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3450 & 3350	Strong, Sharp	N-H asymmetric and symmetric stretching (primary amine)[3][4]
~ 3300	Strong, Sharp	≡C-H stretching (terminal alkyne)[4]
~ 3050	Medium	C-H stretching (aromatic)
~ 2920	Medium	C-H stretching (aliphatic, CH ₂)
~ 2120	Weak	C≡C stretching (terminal alkyne)[4]
~ 1620	Strong	N-H bending (scissoring)[5]
~ 1500	Strong	C=C stretching (aromatic ring)
~ 1240	Strong	C-O-C asymmetric stretching (aryl ether)[6]
~ 750	Strong	C-H out-of-plane bending (ortho-disubstituted aromatic)

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation Data for **2-(Prop-2-yn-1-yloxy)aniline**

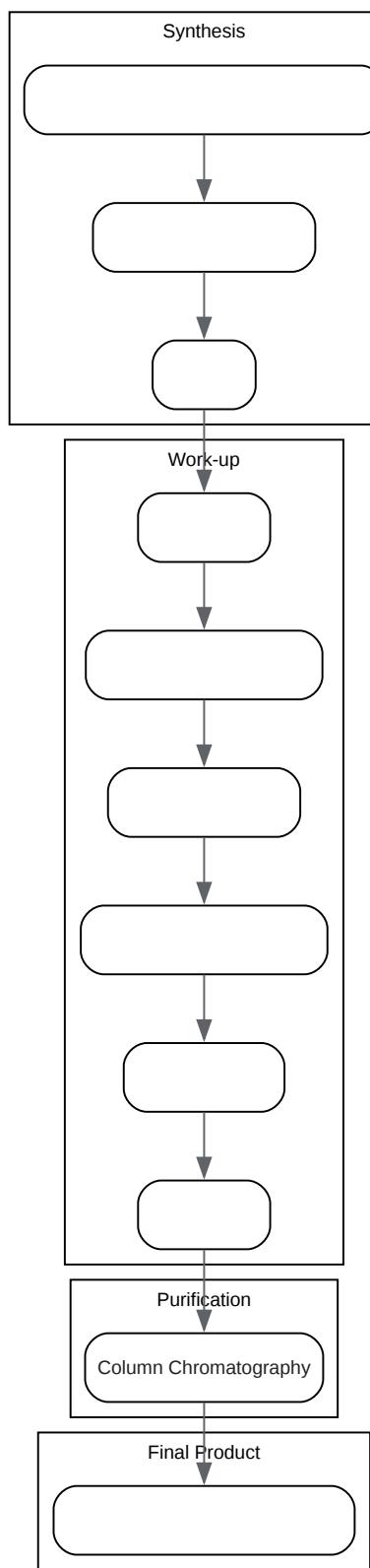
m/z	Interpretation
147	[M] ⁺ (Molecular Ion)
108	[M - C ₃ H ₅] ⁺ (Loss of propargyl radical)
93	[M - C ₃ H ₂ O] ⁺ (Loss of propynoate group, rearrangement)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Note: The fragmentation pattern of ethers often involves α -cleavage and cleavage of the C-O bond.[7][8]

Experimental Workflows and Diagrams

Synthesis and Purification Workflow

The synthesis and purification of **2-(Prop-2-yn-1-yloxy)aniline** follows a logical sequence of steps to ensure a high-purity final product.

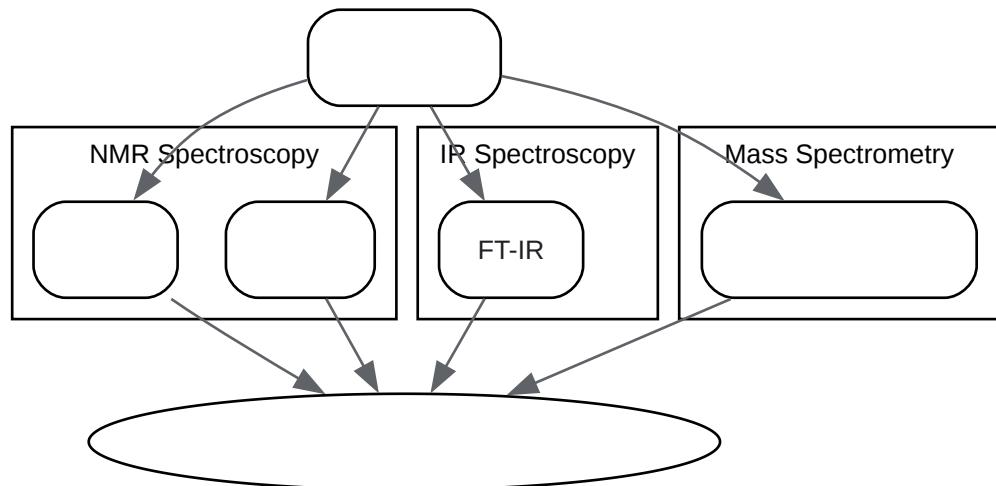


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Caption: Synthesis and purification workflow for **2-(Prop-2-yn-1-yloxy)aniline**.

Spectroscopic Characterization Workflow

Following successful synthesis and purification, the compound is subjected to a series of spectroscopic analyses to confirm its structure and purity.



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